molecular formula C15H16FNO3S B12344443 N-(4-fluorophenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide

N-(4-fluorophenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide

Cat. No.: B12344443
M. Wt: 309.4 g/mol
InChI Key: KCTKFUKMRWXNMW-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide: is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide typically involves the reaction of 4-fluoroaniline with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(4-fluorophenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The sulfonamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

Scientific Research Applications

Chemistry: N-(4-fluorophenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound can be used to study the effects of sulfonamide derivatives on biological systems. It may serve as a model compound for investigating the interactions of sulfonamides with enzymes and receptors .

Medicine: They can inhibit the growth of bacteria by interfering with folic acid synthesis .

Industry: In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication .

Comparison with Similar Compounds

  • N-(3-fluorophenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide
  • N-(4-chlorophenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide
  • N-(4-bromophenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide

Comparison: Compared to its analogs, N-(4-fluorophenyl)-5-methoxy-2,4-dimethylbenzene-1-sulfonamide exhibits unique properties due to the presence of the fluorine atom. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved biological activity and pharmacokinetic properties .

Properties

Molecular Formula

C15H16FNO3S

Molecular Weight

309.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H16FNO3S/c1-10-8-11(2)15(9-14(10)20-3)21(18,19)17-13-6-4-12(16)5-7-13/h4-9,17H,1-3H3

InChI Key

KCTKFUKMRWXNMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=C(C=C2)F)C

Origin of Product

United States

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